Z-Glu(osu)-obzl
Description
Historical Context of Activated Esters in Peptide Synthesis
The journey to modern peptide synthesis has been marked by several groundbreaking discoveries aimed at achieving high yields and minimizing unwanted side reactions. In the early 20th century, Emil Fischer's work laid the foundation for peptide chemistry. brieflands.com However, the synthesis of longer and more complex peptides remained a formidable challenge. A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) protecting group. brieflands.combachem.comnih.gov This reversible protecting group for amines was a revolutionary development that prevented racemization during peptide bond formation. brieflands.com
The concept of using "activated esters" to facilitate peptide bond formation gained traction in the mid-20th century. In 1955, Miklos Bodanszky's use of 4-nitrophenol (B140041) esters in the synthesis of the hormone oxytocin (B344502) was a pivotal moment. amerigoscientific.com This work demonstrated the utility of esters with electron-withdrawing groups to increase the reactivity of the carboxyl group. amerigoscientific.com This led to the exploration of other activating groups. In 1961, N-hydroxyphthalimide activated esters were introduced by Nefkens and Tesser. amerigoscientific.com
A significant advancement came in 1963 when George Anderson and his colleagues developed N-hydroxysuccinimide (NHS) esters. amerigoscientific.comnih.gov These esters proved to be highly reactive and had the distinct advantage of producing a water-soluble byproduct, N-hydroxysuccinimide, which simplified the purification of the desired peptide. amerigoscientific.comchemicalbook.comgoogle.com The dicyclohexylcarbodiimide (B1669883) (DCC) method was often employed for the synthesis of these NHS esters. chemicalbook.com The stability and reactivity of NHS esters under mild conditions made them exceptionally valuable tools in peptide synthesis, and they remain widely used today. amerigoscientific.com
Significance of Z-Glu(OSu)-OBzl as a Key Glutamic Acid Building Block
This compound holds a significant position as a glutamic acid building block due to its specific combination of protecting and activating groups. The glutamic acid side chain contains a carboxylic acid group that, along with the α-carboxyl group, must be appropriately protected to prevent unwanted reactions during peptide synthesis. In this compound, the γ-carboxyl group is protected as a benzyl (B1604629) ester (OBzl), which is stable under the conditions used for peptide coupling but can be removed later, typically by catalytic hydrogenation. bachem.comchemistrycongresses.ch The α-amino group is protected by the benzyloxycarbonyl (Z) group, which can also be cleaved by catalytic hydrogenation or under acidic conditions. bachem.comchemistrycongresses.ch
The key feature of this compound is the activation of the α-carboxyl group as an N-hydroxysuccinimide ester. This pre-activated state allows the compound to be used directly in coupling reactions without the need for in-situ activation with coupling reagents like DCC, which can sometimes lead to side reactions and the formation of difficult-to-remove byproducts. bachem.comchemistrycongresses.ch This "active ester" strategy is particularly useful in solution-phase peptide synthesis. bachem.comchemistrycongresses.ch
The utility of this compound has been demonstrated in the synthesis of various biologically active peptides. For instance, it has been employed in the stepwise synthesis of protected peptide fragments of porcine motilin, a hormone that regulates gastrointestinal motor activity. oup.com In these syntheses, this compound was coupled with other amino acid residues to build the desired peptide sequence. oup.com
The compound's structure also makes it a valuable reagent in the synthesis of more complex structures like branched polymeric polypeptides. rsc.org In this context, it can be used to introduce glutamic acid residues onto a poly[Lysine] backbone, creating polymers with potential applications in biomedicine, such as drug delivery. rsc.org
Current Research Landscape and Academic Inquiry into this compound Applications
The fundamental utility of this compound and analogous protected glutamic acid derivatives continues to be leveraged in contemporary research, extending beyond traditional peptide synthesis into materials science and medicinal chemistry.
Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H24N2O8 |
| Molecular Weight | 468.46 g/mol |
| Appearance | White to off-white solid |
| Typical Application | Peptide Synthesis |
Note: The data in this table is compiled from publicly available information and may vary slightly between different suppliers.
Current research often focuses on the development of novel drug delivery systems. For example, polymers based on poly(γ-benzyl L-glutamate), which can be synthesized using precursors like this compound, are being investigated for the creation of micellar nanoparticles. nih.gov These nanoparticles can encapsulate therapeutic agents, potentially improving their solubility and enabling targeted delivery to specific tissues. sigmaaldrich.comscientificlabs.co.uknih.gov Research has explored the synthesis of bioreducible block copolymers for intracellular drug delivery and biodegradable block copolymers for magnetic resonance imaging (MRI)-visible drug delivery systems. sigmaaldrich.comscientificlabs.co.uk
Furthermore, the principles behind the protecting groups of this compound are relevant in bioconjugation and protein modification studies. chemimpex.com The ability to selectively protect and activate specific functional groups is crucial for attaching biomolecules to therapeutic agents or for modifying proteins to study their interactions and functions. chemimpex.com
In the field of neuroscience, glutamic acid derivatives are of great interest due to their role in neurotransmission. chemimpex.com While direct research on this compound in this area is specific, the synthesis of peptides containing glutamic acid, facilitated by such reagents, is essential for creating tools to probe neurological pathways and understand disorders.
Moreover, studies on enzyme inhibition sometimes utilize substrates synthesized with Z-protected amino acids. For example, Z-protected dipeptides containing glutamic acid have been used to investigate the specificity of post-proline cleaving enzymes. researchgate.net
Compound Names Mentioned
| Abbreviation/Common Name | Full Chemical Name |
| This compound | Nα-Benzyloxycarbonyl-γ-Benzyl-L-Glutamic Acid N-Hydroxysuccinimide Ester |
| Z | Benzyloxycarbonyl |
| OBzl | Benzyl ester |
| OSu | N-Hydroxysuccinimide ester |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| NHS | N-Hydroxysuccinimide |
| Boc | tert-Butoxycarbonyl |
| Z-Glu(OBzl)-OH | Nα-Benzyloxycarbonyl-γ-Benzyl-L-Glutamic Acid |
| poly[Lysine] | Poly-L-lysine |
| poly(γ-benzyl L-glutamate) | Poly(γ-benzyl-L-glutamate) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-22(29)14-11-19(23(30)32-15-17-7-3-1-4-8-17)25-24(31)33-16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,25,31)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPBJHNMTZCVEA-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies Utilizing Z Glu Osu Obzl
Solution-Phase Peptide Synthesis (SPPS) Approaches with Z-Glu(OSu)-OBzl
Solution-phase peptide synthesis (SPPS), while often more labor-intensive than its solid-phase counterpart, offers significant advantages for large-scale production and the synthesis of certain complex peptides. researchgate.net this compound is particularly well-suited for this classical approach due to its high reactivity and the specific nature of its protecting groups.
Fragment Condensation Methodologies Employing this compound
A notable example involves the synthesis of thymosin α1, a biologically active peptide. In an improved process for its preparation, Z-Glu(OtBu)-OSu, a related activated ester, was utilized to couple with the N-terminus of a dipeptide, H-Lys(Boc)-Lys(Boc)-OH, to form the protected fragment Z-Glu(OtBu)-Lys(Boc)-Lys(Boc)-OH. google.comgoogle.com This highlights a common strategy where an N-terminally protected and side-chain protected glutamic acid active ester is used to elongate a peptide fragment from its N-terminus. The resulting larger fragment, after deprotection of the N-terminal Z-group, can then be used for further coupling reactions.
The selection of protecting groups is critical for a successful fragment condensation strategy. The benzyloxycarbonyl (Z) group is stable under the coupling conditions and can be selectively removed by catalytic hydrogenation, which typically does not affect the benzyl (B1604629) ester (OBzl) or other common side-chain protecting groups like tert-butyl (tBu) esters. bachem.com This orthogonality is fundamental to directing the chemical reactions as intended.
Stepwise Elongation Techniques in Solution-Phase Synthesis
Stepwise elongation in solution-phase synthesis involves the sequential addition of single amino acid residues to a growing peptide chain. thieme-connect.de This method offers precise control over the peptide sequence. This compound is an ideal reagent for this technique because the succinimidyl ester (OSu) is highly reactive towards the free amino group of a peptide ester, leading to efficient peptide bond formation under mild conditions. chemimpex.comchemistrydocs.com
The general procedure involves reacting this compound with a C-terminally protected amino acid or peptide in an appropriate organic solvent, often in the presence of a mild base to neutralize the resulting N-hydroxysuccinimide. The Z-group of the newly formed dipeptide or elongated peptide can then be removed, typically by catalytic hydrogenation, to expose a new N-terminal amine for the next coupling step. thieme-connect.de
A key consideration in stepwise elongation is the potential for racemization of the activated amino acid residue. However, the use of urethane-based protecting groups like the benzyloxycarbonyl (Z) group significantly minimizes this risk. chemistrydocs.com The solubility of the growing peptide chain can sometimes become a limiting factor in solution-phase synthesis, a challenge that requires careful selection of solvents and protecting groups. thieme-connect.de
Solid-Phase Peptide Synthesis (SPPS) Integration of this compound
Solid-phase peptide synthesis (SPPS) has become the dominant method for peptide synthesis due to its efficiency and amenability to automation. researchgate.net In SPPS, the peptide is assembled on an insoluble polymeric support. The integration of this compound into SPPS protocols requires careful consideration of its compatibility with the resins, linkers, and deprotection strategies employed.
Compatibility with Established SPPS Resins and Linkers
The choice of resin and linker is fundamental to the success of SPPS. biosynth.com this compound can be utilized in SPPS, particularly within the Boc/Bzl protection strategy. In this approach, the temporary Nα-amino protecting group is the tert-butyloxycarbonyl (Boc) group, which is removed by acidolysis (e.g., with trifluoroacetic acid, TFA). The side-chain protecting groups, such as the benzyl ester on the glutamic acid side chain, are typically stable to these conditions and are removed at the end of the synthesis with a stronger acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comiris-biotech.de
While the Z-group is more commonly associated with solution-phase synthesis, it can be employed in SPPS. For instance, a Z-protected amino acid can be coupled to the resin-bound peptide, and the Z-group can then be removed by catalytic hydrogenation. However, this method is less common in standard automated synthesizers due to the practical challenges of performing catalytic hydrogenation on a solid support. More frequently, the corresponding Boc-Glu(OBzl)-OH would be used with a coupling agent, or a pre-formed active ester like Boc-Glu(OBzl)-OSu could be employed.
The benzyl ester for side-chain protection is compatible with various resins, including the classic Merrifield resin (chloromethylated polystyrene). peptide.comiris-biotech.de The peptide is anchored to the resin via a benzyl ester linkage, and at the end of the synthesis, both the side-chain benzyl esters and the resin linkage are cleaved simultaneously by strong acid. For synthesizing peptide amides, resins like MBHA or BHA are used. iris-biotech.de
| Resin Type | Linker Type | Compatibility with this compound Side-Chain Protection (OBzl) | Final Cleavage Conditions |
| Merrifield | Chloromethyl | Compatible | HF, TFMSA |
| Wang | p-Alkoxybenzyl alcohol | Compatible | TFA (moderate to strong) |
| Rink Amide | Diaminobenzhydryl | Compatible | TFA (mild) |
| 2-Chlorotrityl chloride | Trityl | Compatible | Acetic acid, 1% TFA |
This table provides a general overview of compatibility. Specific reaction conditions and resin characteristics should always be considered.
Optimization of Coupling Efficiencies in SPPS with this compound
Achieving near-quantitative coupling at each step is crucial for the successful synthesis of long peptides. The use of pre-activated esters like this compound can enhance coupling efficiency. The N-hydroxysuccinimide leaving group is relatively stable, allowing for a clean and efficient aminolysis reaction with the resin-bound peptide's free N-terminal amine.
In practice, for SPPS, it is more common to use the corresponding carboxylic acid, Z-Glu(OBzl)-OH, in conjunction with a coupling reagent. peptide.com Popular coupling reagents that provide high efficiency include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to suppress side reactions and minimize racemization. acs.org Aminium/uronium and phosphonium-based reagents like HBTU, HATU, and PyBOP are also widely used for their high reactivity and ability to drive couplings to completion. acs.orgpeptide.com
The efficiency of coupling can be monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test, which detects the presence of unreacted primary amines. If a coupling reaction is incomplete, a second coupling step can be performed before proceeding to the next deprotection cycle.
Considerations for Sequential Amino Acid Incorporation in SPPS
The stepwise incorporation of amino acids in SPPS follows a cyclical process of deprotection, washing, coupling, and washing. peptide.com When incorporating a glutamic acid residue using a derivative like this compound (or more commonly, its Boc-protected counterpart), several factors must be considered.
The side-chain protecting group, in this case, the benzyl ester (OBzl), must remain stable throughout the entire synthesis until the final cleavage step. The benzyl group is stable to the repetitive acid treatments used for Boc-group removal and the basic conditions sometimes used for neutralization. bachem.com
A potential side reaction involving glutamic acid residues is the formation of a pyroglutamate (B8496135) derivative. This can occur if the N-terminal glutamic acid residue cyclizes, particularly under acidic or thermal conditions. Careful control of deprotection and coupling conditions can minimize this side reaction.
Another critical aspect is the prevention of racemization. While the use of urethane-based Nα-protecting groups (like Boc or Z) generally prevents racemization of the activated amino acid, the conditions for activation and coupling must still be carefully controlled. chemistrydocs.com
Chemo- and Regioselective Considerations in this compound Reactions
The selective reaction of the activated ester in the presence of other functional groups is a cornerstone of successful peptide synthesis.
During peptide synthesis, the primary goal is the efficient formation of the amide bond between the activated carboxyl group of this compound and the amino group of the incoming amino acid or peptide. However, several side reactions can occur, diminishing the yield and purity of the desired product.
One significant side reaction is the formation of a pyroglutamate derivative through intramolecular cyclization, particularly if the N-terminal protecting group is removed prematurely. However, the benzyloxycarbonyl (Z) group is generally stable under the conditions used for coupling. biosynth.com
Another potential issue is the premature cleavage of the benzyl ester (OBzl) or the benzyloxycarbonyl (Z) protecting groups, though these are typically stable to the mildly basic conditions often employed for coupling. alchemyst.co.uk The OBzl group is susceptible to cleavage by catalytic hydrogenolysis and strong acids, while the Z group can be removed by similar methods. alchemyst.co.uk
In the context of glutamic acid derivatives, intramolecular cyclization to form a pyroglutamate residue can be a concern. However, this is generally less of a problem for glutamic acid compared to aspartic acid, where the formation of a five-membered aspartimide ring is more favorable. chemistrydocs.comuwec.edu The six-membered ring that would be formed from glutamic acid is less kinetically and thermodynamically favored.
A critical aspect of peptide synthesis is the preservation of the stereochemical integrity of the chiral α-carbon of the amino acid. Racemization, the loss of this stereochemical purity, can occur during the activation and coupling steps. mdpi.comhighfine.com
The use of urethane-based protecting groups like the benzyloxycarbonyl (Z) group on the α-amino group is a key strategy to suppress racemization. alchemyst.co.ukbachem.com The mechanism of racemization often proceeds through the formation of a 5(4H)-oxazolone intermediate. mdpi.compeptide.com The electron-withdrawing nature of the Z group disfavors the formation of this intermediate, thus helping to maintain the stereochemical integrity of the glutamic acid residue during the coupling reaction. mdpi.comwiley-vch.de
However, the choice of base and reaction conditions can still influence the extent of racemization. Tertiary amines are commonly used to neutralize the salt of the amino component, and their steric hindrance can play a role. Less hindered bases may increase the risk of racemization. highfine.com The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a common and effective practice to minimize this side reaction, especially when using carbodiimide (B86325) coupling reagents. highfine.combachem.com
Minimizing Side Reactions During Peptide Bond Formation
Comparative Analysis of this compound with Alternative Activated Glutamic Acid Derivatives
The choice of an activated glutamic acid derivative is often dictated by the specific requirements of the synthetic strategy, including reactivity, solubility, and the potential for side reactions.
Pentafluorophenyl (Pfp) and pentachlorophenyl (Pcp) esters are highly reactive activated esters used in peptide synthesis. thieme-connect.de Their reactivity stems from the strong electron-withdrawing nature of the halogenated phenyl groups.
Reactivity:
This compound: N-hydroxysuccinimide (OSu) esters are considered "active" esters, exhibiting good reactivity for peptide bond formation under mild conditions. thieme-connect.de
Pentafluorophenyl (OPfp) esters: These are among the most reactive of the commonly used active esters. thieme-connect.de This high reactivity can be advantageous for coupling sterically hindered amino acids but may also lead to more side reactions if not carefully controlled.
Pentachlorophenyl (OPcp) esters: These are also highly reactive esters, with reactivity comparable to or slightly less than OPfp esters. rsc.org
By-product Removal:
The by-product of the OSu ester, N-hydroxysuccinimide (HOSu), is water-soluble, which can facilitate its removal during workup. thieme-connect.de
The phenolic by-products from OPfp and OPcp esters are less water-soluble and may require chromatographic purification for their complete removal.
Stability:
OSu esters are generally stable compounds that can be isolated, purified, and stored. thieme-connect.de
OPfp and OPcp esters are also typically stable crystalline solids. thieme-connect.de
A comparative table summarizing these characteristics is provided below:
| Feature | This compound | Z-Glu(OPfp)-OBzl | Z-Glu(OPcp)-OBzl |
| Reactivity | Good | Very High | High |
| By-product | N-hydroxysuccinimide (water-soluble) | Pentafluorophenol (less water-soluble) | Pentachlorophenol (less water-soluble) |
| Stability | Generally stable solid | Stable solid | Stable solid |
The reactivity and yields of succinimide (B58015) esters can be influenced by the nature of the side-chain protecting group. Comparing this compound with a derivative like Z-Glu(OMe)-OSu, where the side-chain is protected as a methyl ester, reveals subtle but potentially important differences.
The control of racemization is a central theme in peptide synthesis, and several mechanisms contribute to maintaining stereochemical purity when using active esters like this compound.
The primary mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. mdpi.compeptide.com This is particularly problematic when the N-terminal protecting group is an acyl type group. However, urethane-based protecting groups, such as the benzyloxycarbonyl (Z) group, significantly suppress oxazolone (B7731731) formation. bachem.com The lone pair of electrons on the urethane (B1682113) nitrogen participates in resonance, reducing the nucleophilicity of the carbonyl oxygen and thus hindering the cyclization to form the oxazolone.
Another potential pathway for racemization is the direct enolization of the α-carbon, facilitated by a base. mdpi.comrsc.org The acidity of the α-proton is increased upon activation of the carboxyl group. The choice of a sterically hindered base, such as diisopropylethylamine (DIEA), over a less hindered one like triethylamine (B128534) (TEA), can help to minimize this direct proton abstraction. highfine.com
The addition of auxiliary nucleophiles, such as HOBt or HOAt, is a widely adopted strategy to control racemization, especially in carbodiimide-mediated couplings. highfine.combachem.com These additives react with the initially formed highly reactive species (e.g., O-acylisourea) to generate a less reactive, but more selective, active ester in situ. This intermediate is less prone to racemization and still sufficiently reactive to form the desired peptide bond. While this compound is a pre-formed active ester, the principles of minimizing base-catalyzed racemization remain crucial during the coupling step.
Protective Group Chemistry and Orthogonal Strategies Involving Z Glu Osu Obzl
Role of the Benzyloxycarbonyl (Z) Group in Nα-Protection
The benzyloxycarbonyl (Cbz or Z) group, introduced by Leonidas Zervas and Max Bergmann in 1932, was a foundational development in modern peptide synthesis. bachem.comtotal-synthesis.com It serves as a temporary shield for the α-amino (Nα) group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling process. bachem.comorganic-chemistry.org The Z group protects the amine by converting it into a less reactive carbamate. total-synthesis.commasterorganicchemistry.com
Introduction: The Z group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction. total-synthesis.com This reaction involves the nucleophilic attack of the amino group on the reactive chloroformate, with a base present to neutralize the hydrochloric acid byproduct. total-synthesis.com
Cleavage: A key advantage of the Z group is its unique cleavage mechanism. It is stable to the acidic and basic conditions often used to remove other protecting groups. total-synthesis.com The standard method for removing the Z group is catalytic hydrogenolysis. masterorganicchemistry.com This process involves reacting the protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). total-synthesis.commasterorganicchemistry.com The reaction reduces the benzyl portion of the carbamate, leading to the formation of toluene (B28343) and an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide. total-synthesis.com Alternative methods include transfer hydrogenation, which uses a hydrogen donor like formic acid in place of H₂ gas. organic-chemistry.org
In peptide synthesis, an "orthogonal" protection strategy is one where different protecting groups can be removed under distinct chemical conditions, without affecting the others. organic-chemistry.orgpeptide.com This allows for selective deprotection at specific stages of the synthesis. The Z group is orthogonal to the two most common Nα-protecting groups used in solid-phase peptide synthesis (SPPS): tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.compeptide.com
Boc Group: The Boc group is labile to moderate to strong acids, such as trifluoroacetic acid (TFA). chemistrysteps.comorganic-chemistry.org
Fmoc Group: The Fmoc group is labile to bases, typically a solution of piperidine (B6355638) in an organic solvent. wikipedia.orgiris-biotech.de
Z Group: The Z group is stable under both these acidic and basic conditions but is selectively cleaved by hydrogenolysis. total-synthesis.commasterorganicchemistry.com
This mutual exclusivity allows chemists to design complex synthetic routes, such as preparing protected peptide fragments where the Z group might protect the N-terminus while Boc or t-butyl groups protect amino acid side chains. peptide.compeptide.com These fragments can then be coupled together in a convergent synthesis approach.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |
|---|---|---|---|
| Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Stable to acids and bases |
| tert-Butyloxycarbonyl | Boc | Moderate to strong acid (e.g., Trifluoroacetic Acid - TFA) | Stable to bases and hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable to mild acids and hydrogenolysis |
Introduction and Cleavage Mechanisms of the Z Group
Functionality of the Benzyl Ester (OBzl) in γ-Carboxyl Side-Chain Protection
For amino acids with acidic side chains like glutamic acid, the side-chain carboxyl group must also be protected to prevent it from reacting during peptide bond formation. bachem.com In Z-Glu(OSu)-OBzl, this protection is provided by a benzyl ester (OBzl).
The benzyl ester is a widely used protecting group for carboxylic acids. bachem.compeptide.com Similar to the Z group, the OBzl group is most commonly removed via catalytic hydrogenation (e.g., H₂/Pd-C). bachem.comresearchgate.net This is a convenient strategy when both the Nα-Z group and the side-chain OBzl group need to be removed simultaneously in the final deprotection step. google.com
Selective removal of the benzyl ester in the presence of other sensitive groups is also possible. For instance, while both Z and OBzl groups are cleaved by hydrogenolysis, conditions can sometimes be fine-tuned. More robustly, the OBzl group is stable to the basic conditions used to cleave Fmoc groups and the moderately acidic conditions for Boc group removal, fitting well within orthogonal schemes. peptide.comwikipedia.org It can also be cleaved under strongly acidic conditions like with hydrogen fluoride (B91410) (HF), though this is a less common and more hazardous method. wikipedia.org Alternative, milder methods for benzyl group cleavage include using reagents like bromotrimethylsilane (B50905) (TMSBr) or triethylsilane with a palladium catalyst, which can offer chemoselectivity in complex molecules. thieme-connect.comtandfonline.com
The physicochemical properties of protecting groups can significantly influence the synthetic process. The presence of bulky, aromatic benzyl groups on peptide side chains generally increases the hydrophobicity of the protected peptide. This can enhance its solubility in organic solvents commonly used during synthesis and purification, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). ccspublishing.org.cn
Improved solubility is advantageous as it helps prevent aggregation and precipitation of the growing peptide chain, which can otherwise lead to incomplete reactions and difficult purification. wikipedia.org During purification, which is often performed using reversed-phase high-performance liquid chromatography (RP-HPLC), the hydrophobicity imparted by benzyl esters can alter the retention time of the peptide, aiding in its separation from impurities. ucl.ac.uk However, for very long peptides, the accumulation of many bulky protecting groups can sometimes contribute to aggregation issues. wikipedia.org The use of solubility-enhancing protecting groups like certain substituted benzyl esters has been explored to further improve purification by techniques such as size-exclusion chromatography. acs.org
Selective Removal of the OBzl Group
N-Hydroxysuccinimide (OSu) as an Activating Group
For a peptide bond to form, the carboxyl group of one amino acid must be "activated" to make it more reactive toward the amino group of the next. bachem.com In this compound, the γ-carboxyl group of the glutamic acid side chain is activated as an N-hydroxysuccinimide (OSu or NHS) ester.
The OSu ester is a type of "active ester" that is highly susceptible to nucleophilic attack by an amine. bachem.comwikipedia.org This reactivity facilitates the efficient formation of a stable amide (peptide) bond under mild conditions. bachem.com A significant advantage of OSu esters is their relative stability compared to other activated intermediates like acid chlorides or mixed anhydrides. bachem.combachem.com This stability allows for the isolation, purification, and storage of the activated amino acid derivative as a crystalline solid, which is convenient for handling and weighing. bachem.comwikipedia.org
When this compound is used in a synthesis, its activated OSu ester can react with a nucleophile, such as the free amine of another peptide or a modifying agent, to form a new amide linkage at the glutamic acid side chain. This makes the compound a useful tool for creating branched or cyclic peptides, or for attaching labels and other molecules to the side chain of a glutamic acid residue. google.comsci-hub.se
Mechanism of Activated Ester Formation and Reactivity
The formation of this compound involves the conversion of the α-carboxylic acid of Z-Glu(OBzl)-OH into a more reactive form to facilitate amide bond formation. This is achieved by creating an N-hydroxysuccinimide (NHS) ester, a type of "active ester." rsc.org The synthesis is typically accomplished by reacting Z-Glu(OBzl)-OH with N-hydroxysuccinimide (HOSu) in the presence of a dehydrating agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC). chemicalbook.comthieme-connect.de
The mechanism of the coupling reaction where this compound acylates an amino group (e.g., the N-terminus of a peptide chain) proceeds via a two-step process involving a tetrahedral intermediate. thieme-connect.de The primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the succinimidyl ester. This leads to the formation of a transient, unstable tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide leaving group to form a stable amide (peptide) bond. thieme-connect.de
A significant advantage of using NHS esters is that the reaction by-product, N-hydroxysuccinimide, is water-soluble, which simplifies the purification of the desired peptide product, especially in organic solvents. chemicalbook.comresearchgate.net The reactivity of NHS esters is pH-dependent; the reaction with amines is most efficient at a pH of 8.0-9.0. nih.govlumiprobe.com At lower pH values, the amine is protonated and non-nucleophilic, while at higher pH, the competing hydrolysis of the NHS ester becomes significant. lumiprobe.com
Influence on Reaction Kinetics and Product Purity
The use of an activated OSu ester in this compound has a direct impact on both the speed of the coupling reaction and the purity of the resulting peptide. NHS esters are highly reactive compounds that enable rapid amide bond formation, often at room temperature. chemicalbook.combachem.com This high reactivity is a key factor in driving coupling reactions to completion, which is essential for synthesizing long peptides.
However, the kinetics are influenced by several factors. The rate of aminolysis is in competition with the rate of hydrolysis, which is accelerated in the presence of water or at non-optimal pH levels. rsc.orgrsc.org Therefore, careful control of reaction conditions, including the use of anhydrous solvents, is recommended to maximize the yield of the desired peptide. rsc.org
The purity of the final product is generally high when using NHS esters due to their favorable reactivity and the ease of removing the HOSu by-product. rsc.orgrsc.org Nevertheless, side reactions can compromise purity. One potential issue is the Lossen rearrangement, a side reaction characteristic of hydroxamic acid derivatives like HOSu, which can lead to the incorporation of a β-alanine artifact into the peptide sequence. bachem.com Another concern, particularly when labeling complex biomolecules, is the potential for O-acylation of unprotected serine, threonine, or tyrosine residues, though this is less common in standard stepwise peptide synthesis. nih.gov The presence of any unreacted starting material or hydrolyzed Z-Glu(OBzl)-OH can also complicate purification.
| Factor | Influence on Kinetics | Influence on Product Purity |
|---|---|---|
| pH | Optimal at pH 8.0-9.0. Slower at low pH (amine protonation), competing hydrolysis at high pH. lumiprobe.com | Non-optimal pH increases hydrolysis of the ester, leading to starting material contamination and lower yields. lumiprobe.com |
| Solvent | Reaction proceeds well in common organic solvents like DMF or DCM. | Presence of water accelerates hydrolysis, reducing purity. rsc.orgrsc.org The water-soluble HOSu by-product is easily removed from organic media. chemicalbook.com |
| Temperature | Reactions are typically fast at room temperature. | Higher temperatures can increase rates of side reactions. |
| Reagent Purity | Degraded or hydrolyzed NHS ester will not react. | Impure this compound introduces contaminants. Hydrolysis is a common cause of suboptimal results. rsc.orgrsc.org |
Addressing Challenges in Deprotection and Cleavage
After the incorporation of the Z-Glu(OBzl) residue into a peptide chain, the protecting groups must be removed to yield the final, unprotected peptide. The Z and Bzl groups belong to the same class, typically removed under reductive or strongly acidic conditions. peptide.comthieme-connect.de This step is critical, as harsh conditions can lead to a variety of side reactions that damage the peptide. peptide.comresearchgate.net
Strategies for Minimizing Undesired Transformations During Deprotection
The simultaneous removal of the Z and Bzl groups is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst) or by treatment with strong acids such as liquid hydrogen fluoride (HF) or hydrogen bromide in acetic acid (HBr/AcOH). peptide.comthieme-connect.de Each method presents distinct challenges and requires specific strategies to minimize side product formation.
Acid-Catalyzed Deprotection: Strong acidolysis, while effective, can generate highly reactive carbocations (e.g., benzyl cations) from the cleavage of the protecting groups. sigmaaldrich.com These electrophiles can attack sensitive residues in the peptide chain. For a Glu(OBzl) residue, a key side reaction is the anisylation of the glutamic acid side chain when anisole (B1667542) is used as a scavenger. peptide.comsigmaaldrich.com Furthermore, N-terminal glutamic acid residues are prone to cyclization to form pyroglutamic acid (pGlu), a reaction that can be catalyzed by acid. bzchemicals.comthieme-connect.de
Strategies to minimize these transformations include:
Use of Scavengers: The addition of "scavenger" molecules to the cleavage cocktail is essential. These compounds, such as anisole, thioanisole, or p-cresol, are designed to trap the reactive carbocations before they can modify the peptide. sigmaaldrich.comsigmaaldrich.com
Low-Temperature Cleavage: Performing the acid cleavage at reduced temperatures (e.g., 0–5 °C) significantly decreases the rate of most side reactions, including aspartimide formation and anisylation of glutamic acid. peptide.comsigmaaldrich.compeptide.com
Reductive Deprotection (Hydrogenolysis): Catalytic hydrogenation is a much milder method for cleaving Z and Bzl groups and avoids the issues associated with strong acids. rsc.org However, its primary limitation is catalyst poisoning by sulfur-containing amino acids such as methionine or cysteine, which renders the method ineffective if these residues are present in the peptide sequence. thieme-connect.de
| Side Reaction | Description | Mitigation Strategy |
|---|---|---|
| Anisylation of Glu | Alkylation of the Glu side-chain carboxyl by benzyl cations, often trapped by anisole scavenger. sigmaaldrich.com | Perform cleavage at low temperatures (0–5 °C). sigmaaldrich.compeptide.com Use alternative scavengers. |
| Pyroglutamate (B8496135) (pGlu) Formation | Intramolecular cyclization of an N-terminal Glu residue to form a five-membered lactam. bzchemicals.comthieme-connect.de | Avoid prolonged exposure to acidic or basic conditions. Couple the subsequent residue quickly. thieme-connect.de |
| Peptide Bond Hydrolysis | Cleavage of the peptide backbone under harsh acidic conditions, particularly at sensitive sequences like Asp-Pro. researchgate.net | Use the mildest deprotection conditions possible; minimize time and temperature of acid exposure. researchgate.net |
| Catalyst Poisoning | Deactivation of the palladium catalyst by sulfur-containing residues (Met, Cys) during hydrogenolysis. thieme-connect.de | Avoid hydrogenolysis for peptides containing sulfur. Use acid-based deprotection methods instead. thieme-connect.de |
Impact of Protecting Group Combinations on Overall Synthetic Strategy
The choice of protecting groups dictates the entire synthetic plan, a concept centered around "orthogonality." Orthogonal protecting groups can be removed under completely different chemical conditions, allowing for selective deprotection at various stages of the synthesis. rsc.orgresearchgate.net
The Z/Bzl combination used in this compound is a classic example of a strategy based on differentiated acid lability, often termed "quasi-orthogonal." biosynth.com It is most frequently contrasted with the fully orthogonal Fmoc/tBu strategy and the widely used Boc/Bzl strategy.
Z/Bzl in Solution-Phase Synthesis: In this approach, the Z group acts as the temporary Nα-protection, while Bzl groups protect side chains. The Z group can be removed by catalytic hydrogenation, which leaves tBu-based protecting groups intact (a Z/tBu strategy). biosynth.combachem.com Alternatively, both Z and Bzl groups can be removed simultaneously in a final deprotection step with strong acid (HF) or hydrogenation. thieme-connect.de The use of this compound is particularly suited for the stepwise elongation of a peptide in solution. bachem.comthieme-connect.de
Boc/Bzl Strategy: This is a cornerstone of solid-phase peptide synthesis (SPPS). The Nα-Boc group is removed with a mild acid like trifluoroacetic acid (TFA) at each cycle, while the Bzl side-chain protecting groups remain stable. thermofisher.com These Bzl groups are then removed at the end of the synthesis along with cleavage from the resin using a very strong acid like HF. peptide.comthermofisher.com A known drawback is that the repeated TFA treatments can cause partial cleavage of the Bzl side-chain protection, especially in long syntheses. nih.gov
Fmoc/tBu Strategy: This is a truly orthogonal system where the base-labile Fmoc group is used for Nα-protection and is removed with piperidine, while the acid-labile tBu-based side-chain groups are removed with TFA in the final step. biosynth.combachem.comcsic.es This strategy avoids the use of harsh, corrosive strong acids.
The selection of this compound implies a synthetic plan that leverages the specific cleavage properties of the Z and Bzl groups, making it a powerful, albeit traditional, tool in the arsenal (B13267) of the peptide chemist, especially for solution-phase approaches. peptide.combachem.com
Applications of Z Glu Osu Obzl in Complex Peptide and Polypeptide Architectures
Synthesis of Branched Peptides and Polypeptides
Branched polypeptides are complex macromolecules characterized by a primary polymer backbone from which one or more side chains are appended. Z-Glu(OSu)-OBzl and its functionally similar active ester counterparts, such as Z-Glu(OBzl)-OPcp (pentachlorophenyl ester), are instrumental in creating these structures by enabling the controlled attachment of amino acids or peptide chains to specific sites. rsc.org The carboxyl groups of aspartic and glutamic acid can participate in unintended coupling reactions, which can lead to the formation of branched peptides if not properly protected. bachem.com
A primary application of this compound derivatives is in the synthesis of graft copolymers, where oligomeric chains are attached to a polypeptide backbone. rsc.org A common strategy involves using a poly[L-lysine] (poly[Lys]) backbone, where the ε-amino groups of the lysine (B10760008) residues serve as anchoring points for grafting. rsc.orgnih.govresearchgate.net
The process typically begins with the polymerization of N-carboxy-anhydrides (NCAs) of an amino acid, such as DL-alanine, onto the poly[Lys] backbone to create short oligomeric side chains, resulting in a structure like poly[Lys(DL-Alam)]. rsc.org The terminal α-amino groups of these newly formed oligo-alanine branches are then available for further coupling. At this stage, a protected and activated amino acid derivative, such as Z-Glu(OBzl)-OPcp, is introduced. rsc.org The activated ester reacts with the terminal α-amino groups of the side chains, effectively grafting the glutamic acid residue onto the ends of the branches. rsc.orgdokumen.pub This method has also been applied using oligo(DL-serine) branches. rsc.orgdokumen.pub Subsequent removal of the Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups yields the final branched polypeptide with terminal glutamic acid residues. rsc.org
Table 1: Examples of Branched Polypeptides Synthesized Using Z-Glu(OBzl) Derivatives
| Backbone | Grafted Oligomer | Terminal Amino Acid Derivative | Resulting Structure Formula | Reference |
|---|---|---|---|---|
| poly[Lys] | oligo(DL-alanine) | Z-Glu(OBzl)-OPcp | poly[Lys(Glui-DL-Alam)] (EAK) | rsc.org |
| poly[Lys] | oligo(DL-serine) | Z-Glu(OBzl)-OPcp | poly[Lys(DL-Serm-Glu)] (ESK) | rsc.orgdokumen.pub |
The use of this compound ensures the site-specific incorporation of glutamic acid. Because the γ-carboxyl group is protected by a stable benzyl (B1604629) ester and the α-amino group is blocked by the Z-group, only the activated α-carboxyl (OSu ester) can react. bachem.combiosynth.com This chemoselectivity is crucial for preventing polymerization and directing the glutamic acid residue to the intended location, such as the terminus of a side chain on a poly[Lys] backbone. rsc.org
This precise control allows for the creation of well-defined, complex structures. For instance, researchers have synthesized amphoteric or polyanionic polypeptides by first creating a poly[Lys(DL-Alam)] structure and then coupling Z-Glu(OBzl)-OPcp to the branch termini. rsc.org After deprotection, the resulting poly[Lys(Glu-DL-Alam)] (EAK) can be further modified, for example, by acetylation (Ac-EAK) or succinylation (Suc-EAK), to fine-tune its chemical properties. rsc.org This level of architectural control is fundamental for developing materials for applications like drug delivery and for studying structure-activity relationships. nih.govresearchgate.net
Grafting Oligomeric Chains onto Polypeptide Backbones Using this compound
Cyclization Strategies for Cyclic Peptides
Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. The synthesis of these structures requires a strategy to form a peptide bond between the N- and C-termini of a linear precursor (head-to-tail cyclization) or involving amino acid side chains. thieme-connect.de Derivatives of Z-Glu(OBzl) play a role in preparing the necessary linear precursors for these cyclization reactions. thieme-connect.de
The synthesis of a cyclic peptide begins with the assembly of its linear precursor. This can be done using either solution-phase or solid-phase peptide synthesis (SPPS). thieme-connect.de A critical requirement is that all reactive functional groups not involved in the cyclization must be masked with protecting groups. biosynth.comthieme-connect.de For a peptide containing a glutamic acid residue that is part of the ring structure but not at the cyclization point, a derivative like Z-Glu(OBzl)-OH would be incorporated. Here, both the α-amino (Z) and side-chain carboxyl (OBzl) groups are protected during the chain assembly.
An example from the literature involves the synthesis of a precursor for c[-Arg(NO2)-Lys(Z)-Glu(OBzl)-Val-Tyr-Gly-]. thieme-connect.de In this case, the glutamic acid residue is incorporated with its side-chain carboxyl group protected as a benzyl ester (OBzl) to prevent it from interfering with the final head-to-tail cyclization reaction. thieme-connect.de The linear peptide is synthesized with its N-terminus and C-terminus temporarily protected. For cyclization, these terminal protecting groups are selectively removed, leaving the side-chain protecting groups like OBzl intact. The cyclization is then initiated, typically under high-dilution conditions to favor intramolecular reaction over intermolecular polymerization. thieme-connect.de
The cyclization of a linear peptide precursor can be performed either in solution or while the peptide is still attached to a solid support (on-resin cyclization). thieme-connect.de Cyclization in solution is the more traditional and commonly used method for head-to-tail cyclizations. thieme-connect.de After the linear precursor is synthesized and cleaved from the solid support, it is dissolved in a suitable solvent at a very low concentration. A coupling reagent is then added to facilitate the formation of the amide bond that closes the ring. thieme-connect.de
On-resin cyclization is often preferred for side-chain-to-side-chain or side-chain-to-tail ring closures. thieme-connect.depeptide.com However, few direct comparative studies exist. The efficiency of either method can be influenced by factors such as the peptide sequence, the point of cyclization, and the solvent used. For the synthesis of c[-Arg(NO2)-Lys(Z)-Glu(OBzl)-Val-Tyr-Gly-], a yield of 51% was reported using EDC/DMAP as the coupling agents in solution. thieme-connect.de The choice of strategy depends on the specific target molecule and the desired synthetic efficiency. thieme-connect.depeptide.com
Table 2: Example of a Cyclic Peptide Involving a Z-Glu(OBzl) Derivative
| Cyclic Peptide Sequence | Cyclization Site | Method | Coupling Reagent | Yield | Reference |
|---|
Precursor Preparation for Macrocyclization with this compound Derivatives
Development of Peptidomimetics and Modified Peptide Structures
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified chemical features to improve properties such as stability, bioavailability, or receptor affinity. The synthesis of these modified structures relies on precise chemical control, where protecting groups play a fundamental role. biosynth.com Reagents like this compound are enabling tools in this field, allowing for the specific incorporation of building blocks that can serve as points for further modification.
The introduction of a protected glutamic acid residue can be the first step in creating a modified peptide. For example, the side-chain carboxyl group, once deprotected, can be coupled to non-peptidic moieties, or the peptide backbone itself can be altered. One class of peptidomimetics, depsipeptides, involves the replacement of one or more amide bonds with ester bonds. thieme-connect.de The synthesis of such structures requires the orthogonal protection of various functional groups, a principle exemplified by the use of this compound. biosynth.comthieme-connect.de
By incorporating a glutamic acid residue with its side-chain protected (e.g., as Glu(OBzl)), chemists can ensure that subsequent modifications occur at other specific sites in the peptide. thieme-connect.de Research has shown that even small structural modifications can lead to enhanced biological activities. The controlled, site-specific introduction of functional groups, facilitated by reagents like this compound, is a cornerstone of designing novel peptidomimetics and modified peptides for therapeutic and research purposes. bachem.com
Table 3: Role of Protected Glutamic Acid in Modified Peptide Structures
| Modification Type | Role of Protected Glu Derivative | Potential Outcome | Reference |
|---|---|---|---|
| Graft Copolymers | Provides a reactive site for grafting chains (post-deprotection). | Creation of large, branched architectures for drug delivery. | rsc.orgnih.gov |
| Side-Chain Conjugation | The protected side-chain prevents side reactions during backbone synthesis; it can be selectively deprotected later for conjugation. | Attachment of labels, polymers (e.g., PEG), or other molecules. | peptide.com |
| Backbone Modification | Serves as a defined building block in the synthesis of a precursor that will be later modified (e.g., to form a lactam bridge). | Increased conformational rigidity and stability. | thieme-connect.depeptide.com |
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl α-N-hydroxysuccinimide ester |
| Z-Glu(OBzl)-OPcp | N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl α-pentachlorophenyl ester |
| Z-Glu(OBzl)-OH | N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester |
| poly[Lys] | poly[L-lysine] |
| DL-Ala | DL-alanine |
| DL-Ser | DL-serine |
| EAK | poly[Lys(Glu-DL-Alam)] |
| Ac-EAK | poly[Lys(Ac-Glu-DL-Alam)] |
| Suc-EAK | poly[Lys(Suc-Glu-DL-Alam)] |
| ESK | poly[Lys(DL-Serm-Glu)] |
| Z | Benzyloxycarbonyl |
| OBzl | Benzyl ester |
| OSu | N-hydroxysuccinimide ester |
| OPcp | Pentachlorophenyl ester |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| DMAP | 4-Dimethylaminopyridine |
| PEG | Polyethylene glycol |
| Z-Leu-OPcp | N-Benzyloxycarbonyl-L-leucine pentachlorophenyl ester |
Incorporation of Glutamic Acid Analogs and this compound Derivatives
The strategic use of this compound and its derivatives is central to constructing advanced polypeptide architectures that require precise placement of glutamic acid or its analogs. The activated OSu ester facilitates a highly efficient coupling reaction with a free amino group of another amino acid or peptide, a process fundamental to both solid-phase and solution-phase peptide synthesis. medchemexpress.comgoogle.com
In the synthesis of complex structures like branched polymeric polypeptides, activated glutamic acid derivatives are essential. For instance, in the creation of poly[Lysine]-based branched polymers, suitably protected and activated amino acid residues are coupled to the amino groups on the poly[Lysine] backbone. rsc.org While the literature provides specific examples using the pentachlorophenyl (OPcp) active ester, such as Z-Glu(OBzl)-OPcp, the principle of using an activated ester like the OSu variant is directly comparable. rsc.org These methods allow for the synthesis of branched polypeptides with glutamic acid residues, such as poly[Lys(Glu...)] (EK). rsc.org
Below is a table detailing the protecting and activating groups relevant to this compound.
| Group Name | Abbreviation | Type | Function | Cleavage Method |
| Benzyloxycarbonyl | Z or Cbz | Amino Protecting Group | Protects the α-amino group from unwanted reactions. | Catalytic Hydrogenation |
| Benzyl ester | OBzl | Carboxyl Protecting Group | Protects the side-chain (γ-carboxyl) group of glutamic acid. | Catalytic Hydrogenation |
| N-Hydroxysuccinimide ester | OSu | Carboxyl Activating Group | Activates the α-carboxyl group for peptide bond formation. | Reacts with an amino group |
Synthesis of Conjugates for Bioconjugation Research
This compound is an important tool for synthesizing peptide-based conjugates for bioconjugation research. Bioconjugation involves linking a peptide or protein to another molecule, such as a drug, a fluorescent label, or a polymer, to create a new hybrid molecule with combined properties. The ability to incorporate a protected glutamic acid residue at a specific site in a peptide sequence is the first step in this process.
The synthesis begins by using this compound, or a similar activated derivative like Boc-Glu(OBzl)-OSu, to build the desired peptide sequence. medchemexpress.com Once the peptide chain is assembled, the protecting groups can be selectively removed. The Z and OBzl groups are both typically removed via catalytic hydrogenation. bachem.com The removal of the OBzl group from the glutamic acid side chain unmasks a free carboxylic acid. This carboxylic acid serves as a chemical handle for conjugation, allowing it to be coupled to another molecule bearing a reactive amino group, for example.
This strategy is foundational in creating complex polypeptide systems. For example, the synthesis of block copolypeptides, such as those containing blocks of poly(L-glutamic acid), often starts with the polymerization of protected monomers like γ-benzyl-L-glutamate N-carboxyanhydride (Glu(OBzl) NCA). nih.gov After polymerization, the benzyl protecting groups can be removed to yield poly(L-glutamic acid) blocks, which can then be used for conjugation or to impart specific properties like water solubility or pH-responsiveness to the final conjugate. The use of various protected glutamic acid derivatives in peptide and polymer synthesis is widespread, highlighting their importance as precursors for conjugation. rsc.orgadelaide.edu.au
The following table summarizes various protected and activated glutamic acid derivatives used in the synthesis of peptides and conjugates.
| Compound | α-Amino Protection | γ-Carboxyl Protection | α-Carboxyl Activation | Typical Application |
| This compound | Z | OBzl | OSu | Stepwise peptide synthesis for specific incorporation of Glu. |
| Z-Glu(OBzl)-OPcp | Z | OBzl | OPcp | Synthesis of branched polypeptides. rsc.org |
| Boc-Glu(OBzl)-OSu | Boc | OBzl | OSu | Solid-phase peptide synthesis. medchemexpress.com |
| Boc-Glu(OBzl)-OH | Boc | OBzl | None (requires activation) | Building block for peptide synthesis. adelaide.edu.au |
| Glu(OBzl) NCA | (NCA) | OBzl | (NCA) | Ring-opening polymerization to form poly[Glu(OBzl)]. nih.gov |
| Z-Glu-OBzl | Z | OBzl | None (requires activation) | Intermediate in the synthesis of other glutamic acid derivatives. google.commedchemexpress.com |
Mechanistic Investigations and Computational Studies on Z Glu Osu Obzl Reactions
Kinetic and Mechanistic Studies of Active Ester Couplings Involving Z-Glu(OSu)-OBzl
Active ester coupling is a fundamental method in peptide synthesis where an activated carboxylic acid, such as this compound, reacts with an amino group to form a peptide bond. The efficiency and selectivity of this reaction are influenced by various factors, including the choice of solvent and the presence of additives.
Role of Solvents and Additives in Reaction Efficiency and Selectivity
The solvent environment is a critical determinant in the success of peptide coupling reactions. Anhydrous solvents of high purity are essential to prevent unwanted side reactions, such as the hydrolysis of the active ester. ekb.eg The polarity of the solvent can also influence reaction rates. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used as they can solubilize the reacting species and facilitate the reaction. thieme-connect.de However, the choice of solvent can be complex, as it can also affect the conformation of the peptide chain, which in turn can influence reactivity. nih.gov For example, in the ring-opening polymerization of Glu(OBzl) NCA, a related glutamic acid derivative, switching from a polar solvent like DMF to a non-polar one like dioxane alters the polymerization kinetics due to conformational changes in the growing polypeptide chain. nih.gov
Additives are often incorporated into coupling reactions to enhance efficiency and minimize side reactions. A common issue in peptide synthesis is racemization, the loss of stereochemical integrity at the chiral center of the amino acid. thieme-connect.de Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (HOSu) can suppress racemization when used with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). thieme-connect.de These additives are thought to work by forming an intermediate active ester that is less prone to racemization. In the context of this compound, while the OSu group is already an active ester, additives can still play a role in scavenging byproducts or preventing other side reactions. For example, in cleavage reactions of Z-protected peptides, scavengers like anisole (B1667542) are used to trap reactive carbocations that could otherwise lead to unwanted modifications of sensitive amino acid side chains. alchemyst.co.uk
| Factor | Effect on Reaction Efficiency and Selectivity |
| Solvent Purity | High purity is crucial to prevent hydrolysis of the active ester. ekb.eg |
| Solvent Polarity | Polar aprotic solvents like DMF are often favored for their solubilizing properties. thieme-connect.de |
| Additives (e.g., HOBt, HOSu) | Can suppress racemization and improve coupling efficiency. thieme-connect.de |
| Scavengers (e.g., anisole) | Prevent side reactions by trapping reactive intermediates. alchemyst.co.uk |
Investigation of Reaction Pathways and Intermediates
The primary reaction pathway for this compound involves the nucleophilic attack of an amino group on the carbonyl carbon of the OSu ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming the new peptide bond.
However, several side reactions can occur. One of the most significant is the formation of an oxazolone (B7731731), particularly when the N-terminal protecting group is an acyl group rather than a urethane-type group like the Z-group. thieme-connect.de The Z-group is known to suppress racemization by preventing the formation of these oxazolone intermediates. nih.gov Another potential side reaction is the intramolecular aminolysis of the active ester by the nitrogen of the Z-group, although this is generally not a major concern under typical coupling conditions.
A more relevant side reaction for glutamic acid derivatives is the formation of a pyroglutamate (B8496135) derivative through intramolecular cyclization, especially during deprotection steps. While this compound is designed for coupling, subsequent processing of the resulting peptide could be susceptible to this side reaction.
Computational Chemistry Applications in this compound Synthesis
Computational chemistry has become an invaluable tool for understanding and predicting the outcomes of chemical reactions, including peptide synthesis.
Prediction of Reaction Outcomes and Regio-/Stereoselectivity
Computational models can be used to predict the likelihood of different reaction outcomes. For instance, by calculating the activation energies for different reaction pathways, it is possible to predict which products are most likely to form. This is particularly useful for predicting regioselectivity in cases where a molecule has multiple reactive sites.
In the context of this compound, computational studies can help predict the stereochemical outcome of the coupling reaction. While the Z-group is known to suppress racemization, computational models can quantify the energy barrier for racemization via different mechanisms, providing a more detailed understanding of why certain protecting groups are more effective than others. researchgate.net
Modeling of Transition States and Energy Profiles for this compound Reactivity
By modeling the transition states of the coupling reaction, chemists can gain insight into the geometry and electronic structure of the reacting molecules at the point of highest energy. researchgate.net This information is crucial for understanding the factors that control the reaction rate. For example, a more stable transition state corresponds to a lower activation energy and a faster reaction.
Energy profiles for the entire reaction pathway can be calculated, showing the energy changes as the reactants are converted into products. These profiles can reveal the presence of intermediates and help to identify the rate-determining step of the reaction. For the reaction of this compound, the energy profile would show the initial formation of the tetrahedral intermediate, followed by its collapse to form the peptide bond.
Elucidation of Steric and Electronic Effects on Coupling Reactions
Computational methods can be used to dissect the influence of steric and electronic factors on the reactivity of this compound.
Steric Effects: The bulky benzyl (B1604629) groups of the Z and OBzl protecting groups can sterically hinder the approach of the nucleophilic amine. Computational models can quantify this steric hindrance and predict how it will affect the reaction rate. For instance, a more sterically hindered amine will likely have a higher activation energy for the coupling reaction.
Advanced Analytical Techniques for Characterization of Z Glu Osu Obzl and Its Reaction Products
Spectroscopic Methods for Structural Elucidation of Z-Glu(OSu)-OBzl Derivatives
Spectroscopic techniques are fundamental for confirming the covalent structure of newly synthesized peptides. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are primary tools for elucidating the structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to verify the presence of the characteristic functional groups within the peptide. In ¹H NMR spectra of peptides incorporating the Z-Glu(OBzl) moiety, specific proton signals are expected. For instance, the aromatic protons of the benzyloxycarbonyl (Z) and benzyl (B1604629) (Bzl) protecting groups typically appear as multiplets in the 7.2-7.4 ppm range. sci-hub.se The methylene (B1212753) protons of the benzyl groups (Z-CH₂ and Bzl-CH₂) often resonate around 5.1 ppm. The protons of the glutamic acid backbone and side chain exhibit characteristic shifts that confirm successful peptide bond formation. sci-hub.se
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for identifying the key functional groups. The presence of the urethane (B1682113) C=O stretch from the Z-group (around 1690-1710 cm⁻¹), the ester C=O stretch from the benzyl ester (around 1730-1750 cm⁻¹), and the amide I and amide II bands (around 1650 cm⁻¹ and 1540 cm⁻¹, respectively) from the newly formed peptide bond are all indicative of a successful reaction. The disappearance of the characteristic peaks from the N-hydroxysuccinimide (OSu) ester in this compound provides further evidence of reaction completion.
| Technique | Functional Group | Characteristic Signal/Frequency |
| ¹H NMR | Aromatic Protons (Z and Bzl groups) | ~7.3 ppm (multiplet) |
| ¹H NMR | Benzyl CH₂ Protons (Z and Bzl groups) | ~5.1 ppm (singlet/multiplet) |
| ¹H NMR | Peptide Backbone N-H | ~8.0-8.5 ppm (amide proton, variable) |
| FT-IR | Urethane C=O (Z-group) | ~1690-1710 cm⁻¹ |
| FT-IR | Ester C=O (OBzl-group) | ~1730-1750 cm⁻¹ |
| FT-IR | Amide I Band (Peptide Bond) | ~1650 cm⁻¹ |
| FT-IR | Amide II Band (Peptide Bond) | ~1540 cm⁻¹ |
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment of Synthesized Peptides
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized peptides and assessing their purity. osu.edu Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are routinely employed. osu.edunih.gov
ESI-MS is particularly useful for analyzing peptides, as it can generate multiply charged ions from a solution, making it possible to determine the molecular weight of large molecules with high accuracy. osu.edu The observed mass-to-charge (m/z) ratio is compared against the calculated theoretical mass of the expected peptide derivative. nih.gov A match between the found and calculated mass provides strong evidence for the identity of the synthesized compound. nih.gov Furthermore, MS can detect the presence of impurities, such as unreacted starting materials or byproducts from side reactions, which would appear as additional peaks in the mass spectrum. mdpi.com High-Resolution Mass Spectrometry (HR-MS) can provide even greater confidence by determining the molecular formula of the product with very high precision. nih.gov
| Peptide Derivative Example | Calculated Monoisotopic Mass [M+H]⁺ | Observed Mass (Hypothetical) | Technique |
| Z-Glu(OBzl)-Gly-OMe | 501.19 g/mol | 501.20 g/mol | ESI-MS |
| Z-Glu(OBzl)-Ala-Phe-NH₂ | 678.30 g/mol | 678.31 g/mol | MALDI-TOF |
| Boc-Leu-Glu(OBzl)-Lys(Z)-OH | 857.43 g/mol | 857.45 g/mol | HR-MS |
Chromatographic Separations for Isolation and Purity Analysis (e.g., HPLC) of this compound and its Peptide Conjugates
Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are central to both the purification of peptide conjugates and the rigorous analysis of their purity. researchgate.net Reverse-Phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. pharm.or.jp
In RP-HPLC, the peptide is passed through a column packed with a nonpolar stationary phase (like C8 or C18 silica). A polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the components. rsc.org The peptide product is separated from unreacted this compound, the leaving group (N-hydroxysuccinimide), and other synthesis-related impurities based on differences in their hydrophobicity. researchgate.net
The purity of the final peptide is determined by integrating the area of the product peak in the chromatogram and expressing it as a percentage of the total peak area at a specific wavelength (commonly 214 or 280 nm). mdpi.com A single, sharp peak is indicative of a highly pure compound. Commercial standards for similar compounds often specify a purity of ≥95% as determined by HPLC. sigmaaldrich.com
| Compound | Hypothetical Retention Time (min) | Peak Area (%) | Purity Assessment |
| N-hydroxysuccinimide | 3.5 | 1.2 | Impurity |
| This compound | 18.2 | 2.5 | Unreacted Starting Material |
| Peptide Product | 15.7 | 96.1 | High Purity |
| Side Product | 14.9 | 0.2 | Minor Impurity |
Stereochemical Analysis of Peptide Products Synthesized via this compound
A critical aspect of peptide synthesis is ensuring the maintenance of stereochemical integrity. The use of activated esters like this compound carries a risk of racemization at the α-carbon of the glutamic acid residue, which can lead to the formation of the undesired D-diastereomer in the final peptide. pageplace.deekb.eg The loss of chiral purity can have significant consequences for the biological activity of the peptide. pageplace.de
Several methods are used to assess the enantiomeric purity of the final peptide product. A common approach involves complete acid hydrolysis of the peptide into its constituent amino acids, followed by analysis using a chiral method. nih.gov The resulting amino acid mixture can be derivatized and then analyzed by gas chromatography (GC) or HPLC on a chiral stationary phase. nih.gov This allows for the separation and quantification of the L- and D-isomers of glutamic acid. ekb.eg
An advanced and more direct method involves chiral HPLC coupled directly with tandem mass spectrometry (HPLC-ESI-MS/MS). nih.gov This technique can determine the chiral purity of each amino acid within the peptide without the need for derivatization, offering high sensitivity and accuracy. nih.gov The goal is to confirm that the level of the D-isomer is below a specified limit, often less than 0.5% or 0.1%. researchgate.net
| Analysis Method | Amino Acid | % L-Isomer Detected | % D-Isomer Detected | Stereochemical Purity |
| Chiral GC-MS after Hydrolysis | Glutamic Acid | 99.85% | 0.15% | High |
| Chiral HPLC after Hydrolysis | Glutamic Acid | 99.91% | 0.09% | Very High |
| Direct Chiral HPLC-MS/MS | Glutamic Acid in Peptide | 99.8% | 0.2% | High |
Compound Reference Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-benzyloxycarbonyl-L-glutamic acid γ-benzyl α-N-hydroxysuccinimide ester |
| Z-Glu(OBzl)-OH | N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester |
| Z-group | Benzyloxycarbonyl group |
| Bzl | Benzyl group |
| OSu | N-hydroxysuccinimide ester |
| TFA | Trifluoroacetic acid |
| Boc | tert-Butoxycarbonyl |
| ESI-MS | Electrospray Ionization-Mass Spectrometry |
| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization-Time of Flight |
| HPLC | High-Performance Liquid Chromatography |
| Z-Glu(OBzl)-Gly-OMe | N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, glycine (B1666218) methyl ester dipeptide |
| Z-Glu(OBzl)-Ala-Phe-NH₂ | N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, alanine-phenylalanine amide tripeptide |
| Boc-Leu-Glu(OBzl)-Lys(Z)-OH | Nα-tert-Butoxycarbonyl-L-leucyl-(γ-benzyl)-L-glutamyl-(Nε-benzyloxycarbonyl)-L-lysine |
Emerging Research Directions and Future Perspectives of Z Glu Osu Obzl in Chemical Biology
Integration with Flow Chemistry and Automated Peptide Synthesis
The advent of flow chemistry and automated peptide synthesis has revolutionized the production of peptides, offering enhanced efficiency, reproducibility, and scalability. While solid-phase peptide synthesis (SPPS) has been the cornerstone of peptide production for decades, the integration of solution-phase methodologies in continuous flow systems is a growing area of interest. peptide.comnih.gov Z-Glu(OSu)-OBzl and its analogs, such as Boc-Glu(OBzl)-OSu, are well-suited for these advanced platforms. medchemexpress.com
In automated peptide synthesizers that utilize continuous-flow systems, protected amino acid derivatives are sequentially added to a growing peptide chain. The activated ester of this compound allows for efficient coupling reactions in solution, a critical feature for flow chemistry setups. The solubility of this and similar derivatives in common organic solvents facilitates their seamless integration into automated protocols. medchemexpress.com The ability to perform reactions in a continuous manner not only accelerates the synthesis process but also allows for real-time monitoring and optimization of reaction conditions, leading to higher purity and yield of the final peptide product. peptide.com
The development of greener solvents for peptide synthesis, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), further enhances the sustainability of these automated processes. acs.org The compatibility of this compound with such alternative solvents is an active area of research, aiming to reduce the environmental impact of peptide production.
Applications in Advanced Bioconjugation Strategies and Targeted Delivery Systems
The precise construction of bioconjugates and targeted delivery systems is a paramount goal in medicinal chemistry and pharmacology. This compound serves as a key component in the synthesis of peptide-based carriers designed to deliver therapeutic agents to specific cells or tissues. google.com The glutamic acid residue, once deprotected, offers a versatile handle for the attachment of drugs, imaging agents, or targeting ligands.
One prominent application lies in the development of polypeptide-based drug delivery systems. researchgate.net For instance, block copolymers containing poly(L-glutamic acid) segments can self-assemble into nanoparticles or micelles, encapsulating hydrophobic drugs and enhancing their solubility and bioavailability. mdpi.comgoogle.com The synthesis of such polymers often involves the ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from protected glutamic acid, including Glu(OBzl)-NCA. mdpi.comnih.gov The resulting poly(γ-benzyl-L-glutamate) can then be modified to introduce targeting moieties or to respond to specific physiological cues, such as pH changes in the tumor microenvironment, for triggered drug release. mdpi.com
Furthermore, the principles of bioconjugation extend to the creation of vaccines and immunogens. Peptide antigens can be conjugated to carrier proteins or lipid-based systems to enhance their immunogenicity. The defined chemical structure of this compound allows for the controlled synthesis of peptide epitopes that can be incorporated into such delivery platforms. google.com
Novel Catalyst Development for this compound Reactions
Efficiency and selectivity are critical in peptide synthesis. The coupling reactions involving this compound are often mediated by catalysts or activating agents to ensure rapid and complete amide bond formation while minimizing side reactions like racemization. acs.orgthieme-connect.de Research in this area focuses on the development of novel catalysts that can enhance the performance of coupling reagents.
While traditional coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) have been widely used, newer generations of phosphonium (B103445) and uronium salts, such as PyBOP and HBTU, offer improved efficiency and reduced side reactions. acs.org The search for even more effective and "greener" catalysts is ongoing. For example, the use of enzyme-based catalysts, or chemoenzymatic approaches, is gaining traction. Lipases and proteases can, under specific conditions, catalyze the formation of peptide bonds with high stereoselectivity, offering a more environmentally benign alternative to chemical reagents. bachem.com
The development of catalysts for the ring-opening polymerization of Glu(OBzl)-NCA is also a significant area of research. Transition metal complexes and organic initiators are being explored to control the polymerization process, leading to polypeptides with well-defined molecular weights and low polydispersity, which are crucial for their application in drug delivery and materials science. mdpi.comnih.gov
Contribution to Peptide-Based Materials Science Research, e.g., Polypeptide Polymers and Dendrimers
The ability of peptides to self-assemble into highly ordered structures has made them attractive building blocks for materials science. This compound and related derivatives are instrumental in the synthesis of various peptide-based materials, including polypeptide polymers and dendrimers. nih.gov
Polypeptide polymers, synthesized through the ring-opening polymerization of NCAs like Glu(OBzl)-NCA, can form secondary structures such as α-helices and β-sheets. mdpi.com These structures dictate the macroscopic properties of the resulting materials, which can range from hydrogels to fibers and films. The versatility of these materials allows for their use in tissue engineering, regenerative medicine, and as smart materials that respond to environmental stimuli. researchgate.net
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Peptide dendrimers, constructed from amino acid building blocks, offer a high density of functional groups on their periphery. This compound can be used in the stepwise synthesis of dendrimers, where the glutamic acid residues provide branching points. These dendritic structures have shown promise in drug delivery, as gene transfection agents, and in diagnostics. For example, glutamic acid-based dendrimers have been synthesized and utilized in the development of advanced biomaterials. nih.gov
Expanding Utility in Enzyme Substrate and Inhibitor Synthesis
The design and synthesis of specific enzyme substrates and inhibitors are fundamental to understanding biological pathways and developing new therapeutic agents. This compound is a valuable tool in this endeavor, enabling the creation of peptides that can interact with the active sites of enzymes.
For example, it has been used in the synthesis of inhibitors for post-proline cleaving enzymes. researchgate.net By incorporating glutamic acid derivatives into peptide sequences, researchers can probe the substrate specificity of these enzymes and design potent and selective inhibitors. The protecting groups on this compound allow for the selective modification of the peptide backbone and side chains to optimize binding affinity and inhibitory activity. researchgate.net
Furthermore, the synthesis of peptide-based enzyme substrates is crucial for developing diagnostic assays. Peptides containing a specific cleavage site for an enzyme can be labeled with fluorescent or chromogenic reporters. The enzymatic cleavage of the substrate results in a measurable signal, allowing for the quantification of enzyme activity. The use of this compound facilitates the precise synthesis of these tailored substrates. peptide.com
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Z-Glu(osu)-obzl to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves evaluating solvent systems (e.g., DMF vs. THF), reaction temperatures (e.g., 0–25°C), and stoichiometric ratios of reactants. Use HPLC or LC-MS to monitor intermediate formation and purity . For reproducibility, document stepwise protocols, including purification techniques (e.g., column chromatography or recrystallization) and characterization via -NMR and IR spectroscopy .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine spectroscopic methods:
- - and -NMR to confirm backbone structure and protecting groups.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- FTIR to identify functional groups (e.g., ester or carbamate bonds).
- X-ray crystallography for absolute configuration determination if crystals are obtainable .
Q. How can researchers mitigate hydrolysis risks during this compound storage?
- Methodological Answer : Stabilize the compound by storing it in anhydrous solvents (e.g., dry DMSO) at –20°C. Conduct accelerated stability studies under varying pH (3–9) and temperatures (4–40°C) to identify degradation pathways. Use LC-MS to quantify hydrolyzed byproducts .
Advanced Research Questions
Q. How can contradictory spectral data for this compound in literature be resolved?
- Methodological Answer : Cross-validate findings using orthogonal techniques (e.g., NMR, X-ray, and computational modeling). Replicate published protocols to identify variables like solvent impurities or instrument calibration errors. Publish corrigenda with raw data to address discrepancies .
Q. What computational strategies predict this compound’s reactivity in peptide coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and activation energies for acylation reactions. Compare with experimental kinetic data (e.g., reaction rates under varying pH) to refine predictive models .
Q. How should researchers design experiments to assess this compound’s compatibility with non-standard amino acids?
- Methodological Answer :
- Screen the compound against structurally diverse amino acids (e.g., D-amino acids or β-amino acids) using kinetic assays.
- Monitor coupling efficiency via HPLC and quantify side products (e.g., racemization) using chiral columns .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC values. Use ANOVA to compare efficacy across cell lines or organisms. Validate assumptions (e.g., normality) with Shapiro-Wilk tests .
Data Contradiction and Reproducibility
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control (QC) checkpoints:
- Track raw material sources (e.g., supplier lot numbers).
- Standardize reaction monitoring with in-situ FTIR or Raman spectroscopy.
- Use design of experiments (DoE) to identify critical process parameters .
Q. What steps ensure reproducibility of this compound’s bioassay results across labs?
- Methodological Answer :
- Share detailed protocols via platforms like protocols.io .
- Include internal standards in assays (e.g., reference inhibitors).
- Participate in inter-laboratory round-robin trials to harmonize methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
